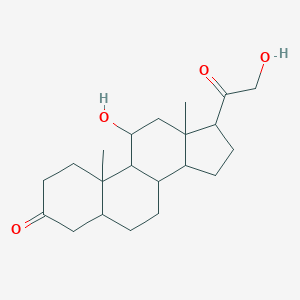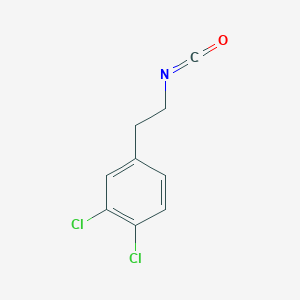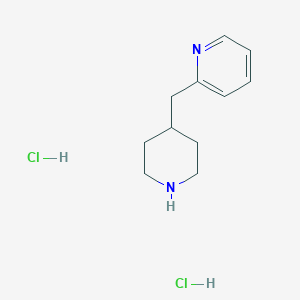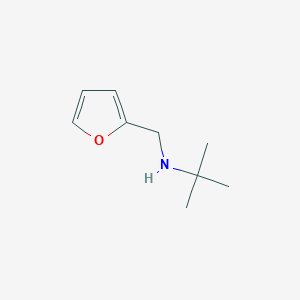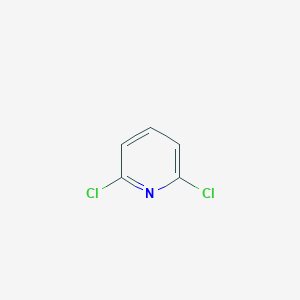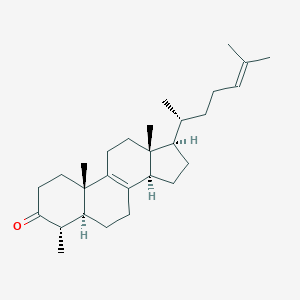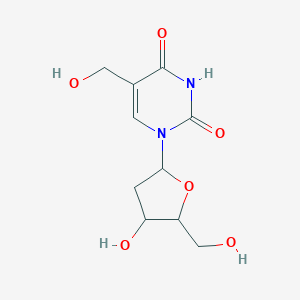
2-(三氯乙酰)吡咯
概述
描述
2-(Trichloroacetyl)pyrrole is a 2-substituted pyrrole . It is a building block used for the synthesis of more complex pharmaceutical compounds, such as Oroidin, Hymenidin, and Clathrodin .
Synthesis Analysis
The general strategy for the synthesis of the proposed compounds was the base-mediated coupling of trichloroacetyl halogenated pyrroles with a large variety of polyamines . The first major task was the generation and subsequent halogenation of 2-trichloroacetyl pyrrole to give the desired mono- and di-substituted pyrroles .Molecular Structure Analysis
The molecular structure of 2-(Trichloroacetyl)pyrrole has been analyzed in several studies . For instance, one study found that the CNO skeleton is essentially planar, except for the carbonyl O atom, which deviates .Chemical Reactions Analysis
2-(Trichloroacetyl)pyrrole undergoes acylation to afford 4-acyl derivatives . It may be used in the synthesis of pyrrole-2-carboxylates, tris[2-(2-pyrryl-carboxy)ethyl]amine, and tetrakis(2-pyrryl-carboxy-methyl)methane .Physical And Chemical Properties Analysis
2-(Trichloroacetyl)pyrrole is a solid at 20 degrees Celsius . Its molecular weight is 212.46 g/mol .科学研究应用
- Pyrrole-2-carboxylates : 2-(Trichloroacetyl)pyrrole serves as a precursor for synthesizing pyrrole-2-carboxylates, which find applications in drug discovery and medicinal chemistry .
- Tris[2-(2-pyrryl-carboxy)ethyl]amine : This compound can be synthesized using 2-(Trichloroacetyl)pyrrole. It has potential as a ligand in coordination chemistry and catalysis .
- 1-oxo-2,3-disubstituted pyrrolo[1,2-a]pyrazines : Researchers use 2-(Trichloroacetyl)pyrrole as a building block to create these heterocyclic compounds, which have diverse biological activities .
- 4-pyridylmethyl 1H-pyrrole-2-carboxylate : This derivative of 2-(Trichloroacetyl)pyrrole contributes to the synthesis of flavor and fragrance compounds .
- Functionalized Polymers : Incorporating 2-(Trichloroacetyl)pyrrole into polymer structures can lead to materials with unique properties, such as improved conductivity or responsiveness .
- Derivatization Reagent : The compound’s acylation properties make it useful as a derivatization reagent for analyzing other compounds by gas chromatography or mass spectrometry .
- Although less common, researchers have explored the biological effects of 2-(Trichloroacetyl)pyrrole derivatives. Investigating its interactions with biomolecules could reveal novel insights .
Organic Synthesis and Medicinal Chemistry
Heterocyclic Chemistry
Flavor and Fragrance Industry
Materials Science
Analytical Chemistry
Biological Studies
安全和危害
未来方向
作用机制
Target of Action
2-(Trichloroacetyl)pyrrole is a 2-substituted pyrrole
Mode of Action
It’s known that the compound undergoes acylation to afford 4-acyl derivatives . This suggests that it might interact with its targets through acylation, leading to changes in the target’s function.
Biochemical Pathways
Given that it undergoes acylation to afford 4-acyl derivatives , it may influence pathways involving acylation reactions.
Result of Action
The acylation process it undergoes could potentially lead to modifications in target molecules, influencing their function .
属性
IUPAC Name |
2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFDGMDENAEMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313578 | |
| Record name | 2-(Trichloroacetyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trichloroacetyl)pyrrole | |
CAS RN |
35302-72-8 | |
| Record name | 35302-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Trichloroacetyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trichloroacetyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2-(Trichloroacetyl)pyrrole in scientific research?
A1: 2-(Trichloroacetyl)pyrrole serves as a versatile intermediate in synthesizing various compounds, particularly 2,4-disubstituted pyrroles. [] This is due to the reactivity of the trichloroacetyl group, which can be easily modified to introduce different substituents onto the pyrrole ring.
Q2: How does the structure of 2-(Trichloroacetyl)pyrrole lend itself to studying biological systems?
A2: 2-(Trichloroacetyl)pyrrole forms dimers through N-H•••O=C hydrogen bonding, a type of interaction crucial for protein stability. [] Studying the dimerization of 2-(Trichloroacetyl)pyrrole provides insights into the factors influencing protein structure and stability.
Q3: What spectroscopic techniques are commonly employed to characterize 2-(Trichloroacetyl)pyrrole?
A3: FTIR spectroscopy is frequently used to investigate the hydrogen bonding interactions of 2-(Trichloroacetyl)pyrrole, particularly in dimer formation. [] Additionally, NMR, IR, and MS analyses are used to characterize the structure of this compound and its derivatives. [, , ]
Q4: Has the interaction of 2-(Trichloroacetyl)pyrrole with metal surfaces been studied?
A4: Yes, studies have investigated the adsorption of 2-(Trichloroacetyl)pyrrole onto silver and gold surfaces using Surface-Enhanced Raman Scattering (SERS). [] These studies revealed that 2-(Trichloroacetyl)pyrrole chemisorbs onto these surfaces, suggesting potential applications in biosensor development.
Q5: Are there any crystallographic studies on 2-(Trichloroacetyl)pyrrole derivatives?
A5: Yes, several crystal structures of 2-(Trichloroacetyl)pyrrole derivatives have been determined using X-ray diffraction. These studies provide valuable insights into the molecular geometry, intermolecular interactions, and packing arrangements of these compounds. [, , , , ]
Q6: What is the significance of studying the hetero-association of 2-(Trichloroacetyl)pyrrole?
A6: Research has explored the hetero-association of 2-(Trichloroacetyl)pyrrole with toluene, determining the complexation constant and thermodynamic parameters (enthalpy and entropy) of the interaction. [] This information helps understand the compound's interaction with different solvents and its potential applications in separation processes.
Q7: Have any computational studies been performed on 2-(Trichloroacetyl)pyrrole?
A7: DFT (Density Functional Theory) calculations have been employed to study the interaction of 2-(Trichloroacetyl)pyrrole with silver and gold clusters. [] These calculations validate experimental findings regarding the adsorption of the compound on metal surfaces and provide insights into the nature of the interaction.
Q8: What are some examples of 2-(Trichloroacetyl)pyrrole derivatives synthesized and characterized in the literature?
A8: Several derivatives, including N-(1-Butylpyrrole-2-carbonyl)-amino acid methyl esters, 3-(4-Bromo-1H-pyrrole-2-carboxamido)propanoic acid, and Ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate, have been synthesized and characterized. [, , ] These derivatives highlight the versatility of 2-(Trichloroacetyl)pyrrole as a building block for synthesizing structurally diverse compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




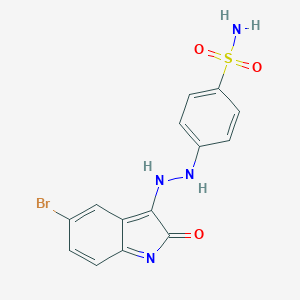
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
